Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate is a synthetic intermediate featuring a 1,4-diazepane (homopiperazine) backbone modified with a tert-butyl carbamate protecting group and a propargyl (prop-2-yn-1-yl) substituent. The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the propargyl moiety offers reactivity for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or further functionalization . This compound is pivotal in medicinal chemistry, particularly in the development of receptor ligands and enzyme inhibitors, where its alkyne group enables targeted bioconjugation or structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl 4-prop-2-ynyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-14-8-6-9-15(11-10-14)12(16)17-13(2,3)4/h1H,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXNDHEMRUQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction using a suitable alkyne precursor.
Addition of the Tert-butyl Group: The tert-butyl group is added via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituent at the 4-position of the 1,4-diazepane ring. Key comparisons include:
Structural and Functional Variations
*Calculated based on molecular formulas.
Pharmacological and Physicochemical Properties
- Lipophilicity : The propargyl group in the target compound (Clog P ~2.1*) offers moderate lipophilicity, intermediate between cyclopropylmethyl (Clog P ~2.5) and hydroxyphenyl (Clog P ~1.8) derivatives, influencing blood-brain barrier permeability .
- Reactivity : The alkyne group enables bioorthogonal reactions, contrasting with chloroacetyl (electrophilic) or sulfonyl (hydrogen-bond acceptor) substituents .
- Toxicity : Hydroxyphenyl and chlorophenyl analogs exhibit acute oral/ inhalation toxicity (H302, H332; ), while propargyl derivatives may require handling precautions due to alkyne reactivity .
Biological Activity
Tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 200.28 g/mol
- CAS Number : 112275-50-0
- Structural Characteristics : The compound features a diazepane ring, which is known for its diverse biological activities.
Research indicates that compounds with diazepane structures often interact with various biological targets. For instance:
- Inhibition of Enzymes : Diazepane derivatives have shown promise as inhibitors of enzymes such as factor Xa, which is critical in the coagulation cascade. This inhibition can lead to antithrombotic effects, making such compounds valuable in managing thrombotic disorders .
- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, they may enhance cell viability and reduce oxidative stress in astrocytes exposed to Aβ .
- Anti-inflammatory Properties : Compounds like this compound may modulate inflammatory responses by affecting cytokine production, which is crucial in various neurodegenerative diseases .
Anticoagulant Activity
A study on diazepane derivatives demonstrated significant anticoagulant activity through the inhibition of factor Xa. The compound exhibited an IC₅₀ value of 6.8 nM, indicating potent activity against this target without prolonging bleeding times . This suggests its potential for therapeutic use in preventing thromboembolic events.
Neuroprotective Activity
In vitro studies have shown that tert-butyl 4-(prop-2-yn-1-yloxy)piperidine derivatives can inhibit Aβ aggregation significantly (up to 85% inhibition at 100 μM). This property is crucial as Aβ aggregation is a hallmark of Alzheimer’s disease pathology . Furthermore, these compounds have been observed to improve cell viability in astrocytes subjected to Aβ toxicity, suggesting a protective role against neurodegeneration.
Anti-inflammatory Effects
Research has indicated that certain diazepane derivatives can reduce the production of pro-inflammatory cytokines such as TNFα and IL-6 when astrocytes are exposed to Aβ peptides. This modulation of inflammatory pathways could be beneficial in treating conditions characterized by neuroinflammation .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate, and how can purity be optimized?
- Methodology : Synthesis typically involves sequential alkylation and cyclization. For example:
- Step 1 : Formation of the diazepane core via cyclization of diamine precursors (e.g., using THF or acetonitrile as solvents under reflux).
- Step 2 : Introduction of the tert-butyl group via alkylation with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃).
- Step 3 : Prop-2-yn-1-yl incorporation via nucleophilic substitution or Cu-catalyzed alkyne coupling .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the diazepane ring (δ 3.2–3.8 ppm), tert-butyl group (δ 1.4 ppm), and alkyne proton (δ 2.5–3.0 ppm).
- IR Spectroscopy : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
- Role : The tert-butyl ester acts as a protecting group, enhancing solubility in organic solvents (e.g., DCM, THF) and sterically shielding the diazepane nitrogen during reactions. Its bulkiness may slow hydrolysis but facilitates crystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereochemistry during prop-2-yn-1-yl functionalization?
- Challenge : Propargyl group addition may lead to racemization or regioisomers.
- Methodology :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd with BINAP ligands) to enforce stereocontrol.
- Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Data Analysis : Compare optical rotation values ([α]D) with literature standards to confirm configuration .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Case Example : If in vitro assays show kinase inhibition but in vivo efficacy is absent:
- Step 1 : Verify compound stability in physiological buffers (e.g., pH 7.4 PBS) via LC-MS to rule out degradation.
- Step 2 : Assess pharmacokinetics (e.g., plasma half-life, bioavailability) using radiolabeled analogs.
- Step 3 : Perform molecular docking to evaluate target binding vs. off-target interactions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Approach :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) using software like GROMACS.
- Docking Studies : Use AutoDock Vina to identify binding poses; validate with experimental IC₅₀ values.
- QSAR Modeling : Corrogate structural features (e.g., alkyne length, tert-butyl bulk) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
